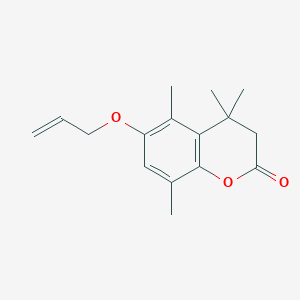

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one

Description

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one is a chromanone derivative characterized by an allyloxy group (-O-CH₂-CH=CH₂) at the 6-position and methyl substituents at positions 4,4,5, and 6. Chromanones are bicyclic compounds consisting of a benzene ring fused to a pyran-4-one moiety. This compound is structurally related to vitamin E analogs, such as 4,4,5,8-tetramethylchroman-2-ol (a hydroxyl-substituted analog), but differs in its substitution pattern and functional groups . Its allyloxy group confers distinct physicochemical properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4,4,5,8-tetramethyl-6-prop-2-enoxy-3H-chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-6-7-18-12-8-10(2)15-14(11(12)3)16(4,5)9-13(17)19-15/h6,8H,1,7,9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGUUYZDXMXVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(=O)CC2(C)C)C)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromanone moiety to chromanol or other reduced forms.

Substitution: The allyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. It can also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substitution patterns:

Antioxidant Activity

- 4,4,5,8-Tetramethylchroman-2-ol: Exhibits moderate antioxidant activity (IC₅₀: 1.39 µg/mL) due to the phenolic -OH group, which scavenges free radicals .

- This compound : The allyloxy group may reduce antioxidant efficacy compared to hydroxyl analogs but could enhance membrane permeability .

- Tocopherol Models (e.g., 6-Hydroxy-2,2,5,7,8-pentamethylchroman): Methyl substitution at C-5 is critical for stabilizing chromanoxyl radicals, which correlates with vitamin E’s physiological activity .

Anticancer and Fungicidal Activity

- Dialkoxy Chroman-4-ones (e.g., 5,7-dimethoxy-2,2-dimethylchroman-4-one) : Exhibit fungicidal activity (EC₅₀: 10–50 µM) due to electron-withdrawing alkoxy groups enhancing reactivity .

- Thiochromanone Derivatives: Sulfur-containing analogs show higher anticancer activity than oxygen-based chromanones, likely due to improved binding to cellular targets .

Physicochemical Properties

- Crystallography: 4,4-Dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one adopts a distorted envelope conformation in its pyranone ring, stabilized by O–H···O hydrogen bonds . The allyloxy analog may exhibit altered packing due to its bulky substituent.

- Odor Profile : Allyloxy-substituted compounds are perceived as less intense but similar in odor to allyl analogs, suggesting steric and electronic similarities in olfactory reception .

Environmental and Pharmacokinetic Behavior

- The allyloxy derivative’s environmental fate remains unstudied.

Biological Activity

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one is a synthetic derivative of tocopherol (Vitamin E) that has garnered attention for its potential biological activities. This compound is part of a larger class of compounds known for their antioxidant properties and therapeutic potential in various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound based on diverse research findings.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antioxidant , anticancer , and anti-inflammatory properties.

Antioxidant Activity

Research indicates that tocopherol derivatives exhibit significant antioxidant activity due to their ability to scavenge free radicals. The presence of the allyloxy group enhances this property by increasing the lipophilicity of the molecule, allowing better membrane penetration and radical scavenging efficiency.

Table 1: Antioxidant Activity Comparison

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrate that it induces apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- GI50 values : 6.3 µM against MCF-7 cells.

- Mechanism : Induction of apoptosis via caspase activation and cell cycle arrest at the G0/G1 phase.

Table 2: Anticancer Efficacy

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

Research Findings

In a study assessing inflammatory responses in macrophages:

- Reduction in TNF-α levels : Treatment with the compound decreased TNF-α by approximately 50%.

- Mechanism : Inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.